molecular formula C9H7BrN2 B8814128 8-Bromoquinolin-6-amine

8-Bromoquinolin-6-amine

Cat. No. B8814128
M. Wt: 223.07 g/mol
InChI Key: VZQJFQBUMNZDJD-UHFFFAOYSA-N
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Patent
US08742098B2

Procedure details

To a flask containing 8-bromo-6-nitroquinoline (2.05 g, 8.1 mmol), electrolytic iron (2.26 g, 40.5 mmol) and ammonium chloride (2.25 g, 42.1 mmol) was added ethanol (20 ml) and water (10 ml). The flask was fitted with an efficient reflux condenser and then heated to near reflux (oil bath) for 3 hours. The hot material was then filtered through a plug of celite and rinsed well with hot methanol (100 ml). The solvent was removed. The residue was taken up in ethyl acetate (60 ml) and water (60 ml) and transferred to a separatory funnel, agitated and the organic phase collected. The organic phase was washed with an equal volume of brine. The aqueous phases were back extracted with ethyl acetate (2×50 ml). The combined ethyl acetate extracts were dried over MgSO4, and concentrated in vacuo. The resulting residue was crystallized from hot dichloromethane/hexanes to provide the desired product as a brown powder (860 mg).
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
2.26 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:12]([O-])=O)[CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.[Cl-].[NH4+].C(O)C>[Fe].O>[Br:1][C:2]1[CH:3]=[C:4]([NH2:12])[CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
2.05 g
Type
reactant
Smiles
BrC=1C=C(C=C2C=CC=NC12)[N+](=O)[O-]
Name
Quantity
2.25 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
2.26 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was fitted with an efficient reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to near reflux (oil bath) for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The hot material was then filtered through a plug of celite
WASH
Type
WASH
Details
rinsed well with hot methanol (100 ml)
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
water (60 ml) and transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the organic phase collected
WASH
Type
WASH
Details
The organic phase was washed with an equal volume of brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous phases were back extracted with ethyl acetate (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was crystallized from hot dichloromethane/hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C2C=CC=NC12)N
Measurements
Type Value Analysis
AMOUNT: MASS 860 mg
YIELD: CALCULATEDPERCENTYIELD 47.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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